molecular formula C9H10ClN5O2 B2427993 [2-chloro-6-(dimethylamino)-9H-purin-9-yl]acetic acid CAS No. 2109509-88-6

[2-chloro-6-(dimethylamino)-9H-purin-9-yl]acetic acid

Cat. No. B2427993
M. Wt: 255.66
InChI Key: JBLBPDIWCMLKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[2-chloro-6-(dimethylamino)-9H-purin-9-yl]acetic acid” is a chemical compound. Its molecular formula is C9H10ClN5O2 and its average mass is 255.661 Da .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction between a substituted aniline and an oxazinone . For example, in the preparation of 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate, a substituted aniline and an oxazinone were heated in acetic acid to form the ring systems of the herbicide in over 90% yield .

Scientific Research Applications

Conformational and Optical Properties

A study by Ivanova and Spiteller (2011) investigated the conformational analysis and determination of absolute configurations of various molecules, including 2-chloro-6-(dimethylamino)-9H-purin-9-yl acetic acid. This research emphasized the importance of stereochemical characterization in drug discovery and the design of functionalized nucleosides, highlighting the compound's relevance in studying optical properties of natural products and their synthetic derivatives (Ivanova & Spiteller, 2011).

Synthesis and Structural Analysis

A 2014 study by Ying-xia et al. explored the synthesis and determination of coordination polymers, including those involving purine-containing carboxylates related to the compound . The study contributed to understanding the structural and functional diversity of coordination polymers, which are crucial in various applications, including catalysis, separation, and drug design (Ying-xia et al., 2014).

Crystal Engineering with Derivatives

Mohapatra and Verma (2016) focused on the design and synthesis of modified purine ligands, including 2-(2-amino-9H-purin-9-yl) acetic acid, and their interaction with transition metal ions. This research is significant for understanding the molecular structures and potential applications of these complexes in various fields, such as materials science and bioinorganic chemistry (Mohapatra & Verma, 2016).

Antimicrobial Properties

Manukyan et al. (2017) investigated the synthesis and antimicrobial properties of novel compounds, including those containing substituents similar to the query compound. This research provides insights into the development of new antimicrobial agents, which is critical in the context of increasing antibiotic resistance (Manukyan et al., 2017).

properties

IUPAC Name

2-[2-chloro-6-(dimethylamino)purin-9-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN5O2/c1-14(2)7-6-8(13-9(10)12-7)15(4-11-6)3-5(16)17/h4H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLBPDIWCMLKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC2=C1N=CN2CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-chloro-6-(dimethylamino)-9H-purin-9-yl]acetic acid

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